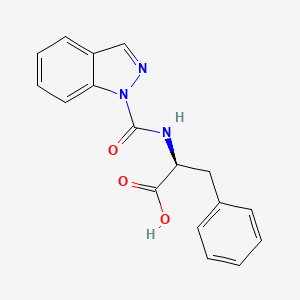![molecular formula C20H27NO3S B12540351 Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- CAS No. 654667-20-6](/img/structure/B12540351.png)
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[25]oct-4-en-4-yl]ethyl]- is a complex organic compound that features a morpholine ring substituted with a phenylsulfonyl group and a spiro-octene moiety
Vorbereitungsmethoden
The synthesis of Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the spiro-octene moiety: This can be achieved through a series of cyclization reactions.
Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Formation of the morpholine ring: This can be synthesized through cyclization reactions involving amino alcohols and α-haloacid chlorides.
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group may play a role in binding to specific sites on these targets, while the spiro-octene moiety may influence the compound’s overall conformation and reactivity .
Vergleich Mit ähnlichen Verbindungen
Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- can be compared with other similar compounds, such as:
Morpholine derivatives: These include compounds with different substituents on the morpholine ring.
Spiro compounds: These include other spirocyclic compounds with different functional groups.
Phenylsulfonyl compounds: These include compounds with the phenylsulfonyl group attached to different core structures.
The uniqueness of Morpholine, 4-[1-[7-(phenylsulfonyl)spiro[2.5]oct-4-en-4-yl]ethyl]- lies in its combination of these structural features, which may confer specific properties and reactivity that are distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
654667-20-6 |
|---|---|
Molekularformel |
C20H27NO3S |
Molekulargewicht |
361.5 g/mol |
IUPAC-Name |
4-[1-[5-(benzenesulfonyl)spiro[2.5]oct-7-en-8-yl]ethyl]morpholine |
InChI |
InChI=1S/C20H27NO3S/c1-16(21-11-13-24-14-12-21)19-8-7-18(15-20(19)9-10-20)25(22,23)17-5-3-2-4-6-17/h2-6,8,16,18H,7,9-15H2,1H3 |
InChI-Schlüssel |
JGODKMUGSJRCMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CCC(CC12CC2)S(=O)(=O)C3=CC=CC=C3)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
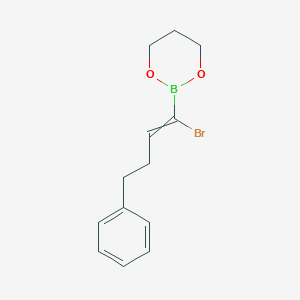
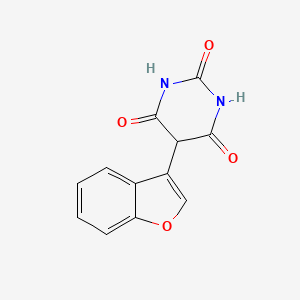
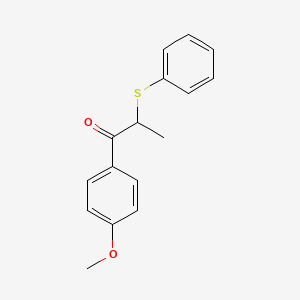
![N-[(2S)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B12540297.png)
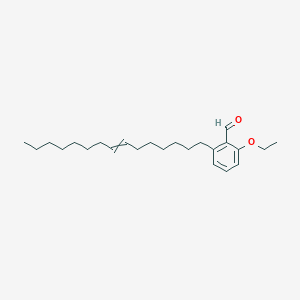
![2,2'-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)azanediyl]diacetic acid](/img/structure/B12540315.png)
![2-Butanone, 3-[(2R,4R)-2-(2-phenylethyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B12540316.png)
![1-Methyl-4-(4-oxo-4H-naphtho[1,2-b]pyran-2-yl)pyridin-1-ium iodide](/img/structure/B12540317.png)

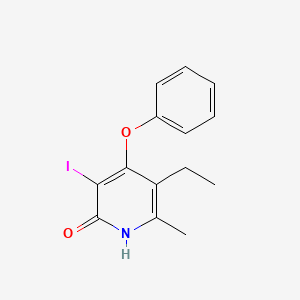
![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)
